molecular formula C9H7NO2S2 B2800204 (5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one CAS No. 866050-12-6

(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2800204
CAS No.: 866050-12-6
M. Wt: 225.28
InChI Key: JDKMHZDQRADBLZ-ALCCZGGFSA-N
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Description

(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of (5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one typically involves the reaction of 2-furylmethylidene with 2-(methylsulfanyl)-1,3-thiazol-4-one under specific conditions. One common method includes heating the reactants in ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. This interaction can result in antimicrobial, antifungal, and other biological activities .

Comparison with Similar Compounds

(5Z)-5-[(furan-2-yl)methylidene]-2-(methylsulfanyl)-4,5-dihydro-1,3-thiazol-4-one is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the thiazole ring. Similar compounds include:

These similar compounds share some biological activities but differ in their specific applications and properties.

Properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-13-9-10-8(11)7(14-9)5-6-3-2-4-12-6/h2-5H,1H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKMHZDQRADBLZ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=CC2=CC=CO2)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)/C(=C/C2=CC=CO2)/S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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